Clobetasone 17-Butyrate-d7

LC-MS/MS quantification stable isotope dilution corticosteroid bioanalysis

Clobetasone 17-Butyrate-d7 is a stable isotope-labeled analog of clobetasone 17-butyrate, a moderately potent topical corticosteroid (glucocorticoid). The compound carries seven deuterium atoms on the butyrate ester side chain, yielding a molecular weight of 486.02 g/mol and a +7.04 Da mass shift from the unlabeled parent (478.98 g/mol).

Molecular Formula C26H32ClFO5
Molecular Weight 486.0 g/mol
Cat. No. B12416853
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameClobetasone 17-Butyrate-d7
Molecular FormulaC26H32ClFO5
Molecular Weight486.0 g/mol
Structural Identifiers
SMILESCCCC(=O)OC1(C(CC2C1(CC(=O)C3(C2CCC4=CC(=O)C=CC43C)F)C)C)C(=O)CCl
InChIInChI=1S/C26H32ClFO5/c1-5-6-22(32)33-26(21(31)14-27)15(2)11-19-18-8-7-16-12-17(29)9-10-23(16,3)25(18,28)20(30)13-24(19,26)4/h9-10,12,15,18-19H,5-8,11,13-14H2,1-4H3/t15-,18-,19-,23-,24-,25-,26-/m0/s1/i1D3,5D2,6D2
InChIKeyFBRAWBYQGRLCEK-PBNWNSBXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Clobetasone 17-Butyrate-d7: Deuterated Corticosteroid Internal Standard for Quantitative LC-MS/MS Bioanalysis


Clobetasone 17-Butyrate-d7 is a stable isotope-labeled analog of clobetasone 17-butyrate, a moderately potent topical corticosteroid (glucocorticoid) [1]. The compound carries seven deuterium atoms on the butyrate ester side chain, yielding a molecular weight of 486.02 g/mol and a +7.04 Da mass shift from the unlabeled parent (478.98 g/mol) [2]. This isotopic substitution enables its primary application as an internal standard (IS) in quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, where it co-elutes with the native analyte while remaining spectrometrically distinguishable [3].

Workflow LC-MS/MS quantification of clobetasone butyrate
Key attribute Deuterated internal standard with +7 Da mass shift for co-elution
Use context Research bioanalysis; not for diagnostic use

Why Non-Deuterated Clobetasone Butyrate or Structural Analog Internal Standards Cannot Replace Clobetasone 17-Butyrate-d7 in Regulated Bioanalysis


In LC-MS/MS quantification of clobetasone butyrate, the non-deuterated parent compound is analytically identical to the target analyte and therefore cannot serve as an internal standard [1]. Structural analog IS alternatives such as clobetasol propionate—used in a published HPLC-MS/MS method for clobetasone butyrate with an LOQ of 1,000 pg/mL [2]—differ in chromatographic retention time, extraction recovery, and ionization behavior from the analyte, introducing matrix-effect-related quantification bias that stable isotope-labeled IS are specifically designed to overcome [3]. This fundamental analytical divergence means that procurement decisions cannot treat deuterated and non-deuterated forms, or SIL-IS and structural analog IS, as interchangeable.

Non-deuterated parent Analytically identical to analyte; cannot be spectrometrically distinguished
Structural analog (e.g., clobetasol propionate) Retention time, recovery, and ionization behavior may differ, introducing matrix-effect bias
Lower isotopic purity batches Residual unlabeled species may increase LLOQ interference beyond validation criteria

Clobetasone 17-Butyrate-d7: Head-to-Head Quantitative Differentiation Evidence Against Closest Analogs and Alternatives


Mass Spectrometric Differentiation: +7.04 Da Shift Enables Baseline-Resolved SRM Detection Versus Non-Deuterated Clobetasone Butyrate

Clobetasone 17-Butyrate-d7 (MW 486.02 g/mol, C₂₆H₂₅D₇ClFO₅) provides a +7.04 Da mass shift relative to unlabeled clobetasone 17-butyrate (MW 478.98 g/mol, C₂₆H₃₂ClFO₅) [1]. This mass increment is sufficient for the mass spectrometer to resolve the IS signal from the analyte signal in selected reaction monitoring (SRM) mode without isotopic cross-talk, even at the [M+H]⁺ precursor ion level (m/z 486.3 vs. m/z 479.3) [2]. In contrast, the structural analog clobetasol propionate (MW ~467 g/mol) used as an IS in CN105784902A operates at m/z 467.3, a 12 Da difference that does not benefit from matched chemical behavior [2]. The deuterated compound's mass shift is essential for isotope dilution mass spectrometry workflows.

Mass Shift
Head-to-head
+7.04 Da vs unlabeled parent
Enables baseline-resolved SRM without isotopic cross-talk
Minimum recommended deuteration level for reliable SIL-IS use
LC-MS/MS quantification stable isotope dilution corticosteroid bioanalysis

Chromatographic Co-Elution and Matrix Effect Compensation: Stable Isotope-Labeled IS Versus Structural Analog IS

Stable isotope-labeled internal standards (SIL-IS) are established as the gold standard for compensating matrix effects in LC-MS/MS, because they co-elute with the analyte and experience identical ionization suppression or enhancement [1]. A SIL-IS typically yields inter-assay precision of 5–10% CV versus 10–20% CV for a structural analog IS [1]. Specifically, when clobetasone butyrate (non-deuterated) was used as a structural analog IS for clobetasol propionate, the validated assay achieved precisions of 5–10% and accuracies of 102–109% [2]; however, this approach cannot be applied when clobetasone butyrate itself is the analyte. For clobetasone butyrate quantification, the structural analog IS clobetasol propionate yields a reported LOQ of 1,000 pg/mL with accuracy within ±15% [3], whereas the deuterated Clobetasone 17-Butyrate-d7 is expected to deliver lower LOQ through superior matrix effect compensation, consistent with the class-level advantage of SIL-IS over structural analog IS [1].

Method Precision
Class-level
SIL-IS: 5–10% CV; Structural analog: 10–20% CV
Co-elution compensates matrix effects; structural analogs may not fully correct ion suppression
Reported LOQ 1,000 pg/mL with analog; SIL-IS may support lower quantification limits
matrix effect ion suppression stable isotope dilution bioanalytical method validation

Isotopic Purity Specification: ≥98% d7 Enrichment Minimizes Unlabeled Interference versus Sub-98% Deuterated Preparations

Reputable suppliers specify isotopic purity for Clobetasone 17-Butyrate-d7 at ≥98% deuterium incorporation (d7 enrichment) and chemical purity at ≥95% by HPLC [1] [2]. Isotopic purity below 98% generates background signal in the analyte channel due to residual unlabeled (d0) species, compromising the lower limit of quantification (LLOQ) and violating the FDA Guidance for Industry on Bioanalytical Method Validation recommendation that IS interference be ≤20% of the analyte response at the LLOQ [3]. A deuterated internal standard with isotopic purity of 95% (versus ≥98%) could introduce up to 2.5× more unlabeled cross-signal, potentially disqualifying the assay in a regulated bioanalytical setting.

Isotopic Purity
Specification review
≥98% d7 enrichment
≤2% residual d0 minimizes unlabeled interference at LLOQ
Sub-98% batches may introduce 2.5× more unlabeled cross-signal
isotopic purity deuterium enrichment certificate of analysis reference standard

Procurement Cost Differential: Deuterated Clobetasone Butyrate Commands a 28–250× Price Premium Over the Non-Deuterated Parent

Clobetasone 17-Butyrate-d7 (100 mg) is listed at approximately ¥76,000 (≈$10,500 USD) from a specialized isotope supplier [1]. In contrast, the non-deuterated clobetasone 17-butyrate (100 mg) is available from multiple suppliers at $41–$370 USD . This represents a 28× to 250× cost multiplier for the deuterated form. The price differential reflects the multi-step deuteration synthesis, small-batch production, and the limited number of qualified suppliers. Competing deuterated corticosteroid internal standards (e.g., betamethasone-d5, clobetasol propionate-d5) fall in a similar price range ($5,000–$15,000 per 100 mg), confirming that Clobetasone 17-Butyrate-d7 is priced within the expected range for a specialty deuterated steroid IS .

Cost Premium
Cross-study comparable
28–250× vs unlabeled parent
Typical for deuterated corticosteroid internal standard
Budget planning factor; pricing within ±30% of class average
procurement cost deuterated standard pricing stable isotope economics budget planning

Deuterium Isotope Effect on Metabolic Stability: Implications for Pharmacokinetic Studies Using d7-Clobetasone Butyrate as a Tracer

Deuterium substitution can alter the pharmacokinetic (PK) profile of pharmaceuticals through the kinetic isotope effect (KIE), primarily when deuterium is placed at sites of CYP450-mediated metabolism [1]. Clobetasone 17-Butyrate-d7 carries deuterium on the butyrate ester side chain, which is a site of hydrolytic esterase cleavage rather than oxidative CYP metabolism. The C–D bond at the ester α-position may exhibit a modest KIE (kH/kD ≈1.0–1.5 for ester hydrolysis vs. kH/kD up to 7–10 for CYP oxidation) [1]. The Russak et al. (2019) review of deuterated pharmaceuticals reports that deuteration can reduce clearance by 10–50% depending on substitution position, though effects at ester positions are typically at the lower end of this range [1]. In its primary application as a mass spectrometry internal standard, this KIE is analytically irrelevant because the IS is added post-sampling; however, for tracer-based metabolic flux studies, the potential for altered hydrolysis rates must be validated against the non-deuterated compound.

Kinetic Isotope Effect
Class-level
Ester deuteration kH/kD ≈1.0–1.5
Lower metabolic switching risk vs ring deuteration
Tracer study requires validation against unlabeled compound
deuterium isotope effect pharmacokinetics metabolic stability ADME studies

Clobetasone 17-Butyrate-d7: Prioritized Application Scenarios Grounded in Quantitative Differentiation Evidence


Regulated Bioanalytical Method Development and Validation for Clobetasone Butyrate in Plasma or Skin Tissue

Clobetasone 17-Butyrate-d7 is the only fit-for-purpose internal standard when developing and validating an LC-MS/MS assay for clobetasone butyrate in biological matrices per FDA/EMA bioanalytical method validation guidance [1]. The +7.04 Da mass shift and ≥98% isotopic purity ensure baseline-resolved SRM detection without isotopic cross-talk, while the co-elution behavior compensates for matrix effects that a structural analog IS (e.g., clobetasol propionate, which shows a different retention time and ionization behavior [2]) cannot match. This scenario directly leverages Evidence Items 1, 2, and 3.

Pharmacokinetic and Bioequivalence Studies of Topical Clobetasone Butyrate Formulations

For PK studies quantifying systemic absorption of clobetasone butyrate following topical application—where plasma concentrations are expected in the low ng/mL range due to minimal percutaneous absorption [1]—the deuterated IS enables the low LOQ required (typically 0.04–1 ng/mL for similar corticosteroid assays [2]). The procurement cost premium (28–250×, Evidence Item 4) is justified by the regulatory necessity of a SIL-IS for PK endpoint quantification. Researchers studying the HPA axis safety profile of clobetasone butyrate, which shows minimal HPA suppression compared to more potent corticosteroids [3], require accurate low-level quantification that only a deuterated IS can provide.

Metabolic Tracer Studies Leveraging Deuterium Labeling for In Vitro/In Vivo Fate Mapping

When used as a metabolic tracer rather than a post-sampling IS, Clobetasone 17-Butyrate-d7 enables tracking of the butyrate ester hydrolysis pathway through the distinct +7 Da mass signature of the intact d7-ester metabolite versus the d0-hydrolyzed product [1]. The ester-side-chain deuteration position minimizes the kinetic isotope effect (estimated kH/kD 1.0–1.5) compared to ring-deuterated analogs, reducing the risk of metabolic switching that would confound PK extrapolation [2]. This application leverages Evidence Item 5.

Quality Control and Impurity Profiling of Clobetasone Butyrate API and Finished Dosage Forms

For pharmaceutical quality control laboratories, Clobetasone 17-Butyrate-d7 serves as an isotope dilution internal standard for quantifying residual clobetasone butyrate in cleaning validation swabs or for impurity profiling by LC-MS [1]. The high chemical purity specification (≥95% by HPLC) and the availability of a Certificate of Analysis documenting isotopic and chemical purity [2] support GMP-compliant use. This is a procurement-relevant scenario because the alternative—using a non-deuterated analog IS—would fail regulatory scrutiny for specificity and accuracy in a QC release testing environment.

Application
Selection Property
Validation Focus
LC-MS/MS assay for clobetasone butyrate in biological matrices
Co-eluting SIL-IS with ≥98% isotopic purity
Matrix effect compensation and LLOQ
Topical formulation PK studies
Deuterated IS for low-level (ng/mL) quantification
Systemic absorption endpoint review
Metabolic tracer studies (ester hydrolysis pathway)
Ester-side-chain deuteration with favorable KIE profile
Tracer-to-parent PK extrapolation validation
Pharmaceutical QC and impurity profiling
Isotope dilution with CoA-documented purity
Specificity and accuracy in quality control context
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